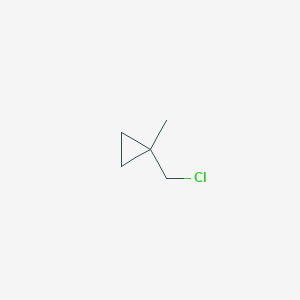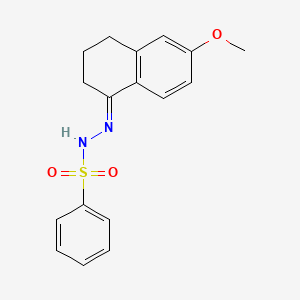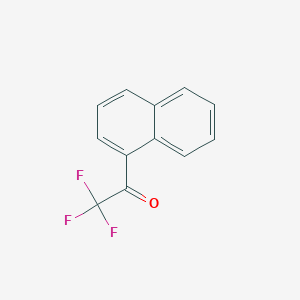
1-(3-Chloro-4-ethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-ethoxyphenyl)ethanone, also known as 3’-chloro-4’-ethoxyacetophenone or CEEAP, is a chemical compound with the molecular formula C10H11ClO2 . Its molecular weight is 198.64 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-4-ethoxyphenyl)ethanone consists of a benzene ring substituted with a chlorine atom and an ethoxy group at the 3rd and 4th positions, respectively . Attached to the benzene ring is an ethanone group .科学的研究の応用
Overview of Heterocyclic Compound Chemistry
Heterocyclic compounds, particularly those derived from coumarin and hydroxycoumarins, play a significant role in various scientific applications, including pharmaceuticals, agrochemicals, and organic synthesis. For example, hydroxycoumarins, such as 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as crucial intermediates in synthesizing heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Jules Yoda, 2020).
Synthesis and Reactivity
The synthesis of hydroxycoumarins and their derivatives, such as 3-hydroxycoumarin, often involves starting compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. These methods highlight the versatility and importance of phenyl ethanones in synthesizing biologically active heterocyclic compounds. Additionally, the reactivity of these compounds allows for the creation of diverse heterocycles, which can be used in further biological studies and applications (Jules Yoda et al., 2019).
Applications in Advanced Oxidation Processes
Another significant area of research involves the degradation of pollutants using advanced oxidation processes (AOPs), where certain phenolic compounds, including derivatives of phenyl ethanones, could potentially play a role in enhancing these processes. The study on the degradation pathways of acetaminophen by AOPs exemplifies the importance of understanding the chemical behavior of specific compounds in environmental applications (Mohammad Qutob et al., 2022).
特性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVRYBEWMUXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486772 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxyphenyl)ethanone | |
CAS RN |
37612-59-2 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)


![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)



